2,4,6-Tri(nonyl)-1,3,5-triazine
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Overview
Description
2,4,6-Tri(nonyl)-1,3,5-triazine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms at alternating positions. The nonyl groups attached to the 2, 4, and 6 positions of the triazine ring make this compound highly hydrophobic and increase its molecular weight.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri(nonyl)-1,3,5-triazine typically involves the cyclization of aldehydes with ammonium salts as the nitrogen source. One efficient method is the iron-catalyzed cyclization of aldehydes with ammonium iodide under air atmosphere. This method provides a straightforward and atom-efficient approach to synthesizing 2,4,6-trisubstituted 1,3,5-triazines .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using readily available aldehydes and ammonium salts. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of catalysts such as iron or other transition metals can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tri(nonyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The nonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxybenzoic acid and benzoyl peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a metal catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine ring, while substitution can introduce various functional groups in place of the nonyl groups.
Scientific Research Applications
2,4,6-Tri(nonyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s hydrophobic nature makes it useful in studying membrane interactions and protein-lipid interactions.
Industry: Used as an additive in lubricants and polymers to enhance their properties.
Mechanism of Action
The mechanism by which 2,4,6-Tri(nonyl)-1,3,5-triazine exerts its effects involves interactions with molecular targets such as proteins and lipids. The nonyl groups increase the compound’s hydrophobicity, allowing it to integrate into lipid membranes and affect membrane fluidity and protein function. The triazine ring can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol with three tert-butyl groups, known for its antioxidant properties.
2,4,6-Tribromophenol: A brominated phenol used as a flame retardant.
Uniqueness
2,4,6-Tri(nonyl)-1,3,5-triazine is unique due to its combination of a triazine ring and long nonyl chains, which confer distinct hydrophobic properties and potential for diverse chemical reactions. This makes it particularly useful in applications requiring hydrophobic interactions and stability in non-polar environments.
Properties
CAS No. |
30362-98-2 |
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Molecular Formula |
C30H57N3 |
Molecular Weight |
459.8 g/mol |
IUPAC Name |
2,4,6-tri(nonyl)-1,3,5-triazine |
InChI |
InChI=1S/C30H57N3/c1-4-7-10-13-16-19-22-25-28-31-29(26-23-20-17-14-11-8-5-2)33-30(32-28)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3 |
InChI Key |
FFJWZOAZOFYZLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NC(=NC(=N1)CCCCCCCCC)CCCCCCCCC |
Origin of Product |
United States |
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